molecular formula C12H9N5O2S B2907047 N-(6-methoxypyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396851-41-4

N-(6-methoxypyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2907047
CAS RN: 1396851-41-4
M. Wt: 287.3
InChI Key: MKULWGQBRPDPDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of MPBTC involves several steps, including cyclization reactions, functional group transformations, and purification. Researchers have explored various synthetic routes to access this compound, aiming for high yields and purity. Detailed synthetic protocols can be found in relevant literature .

Scientific Research Applications

Anticancer Activity

The pyrimidine nucleus is a critical component of DNA and RNA, and derivatives of this structure have shown promise in anticancer therapies. Compounds with this nucleus can interfere with various biological pathways that are crucial for cancer cell survival and proliferation. For instance, they may inhibit enzymes involved in DNA synthesis or repair, thereby inducing apoptosis in cancer cells .

Antiviral Properties

Pyrimidine derivatives have been explored for their antiviral properties. They can act as inhibitors of viral enzymes or as antagonists of receptors that viruses use to enter host cells. This makes them valuable candidates for the development of new antiviral drugs, especially in the face of emerging viral diseases .

Antimicrobial Effects

The antimicrobial activity of pyrimidine derivatives stems from their ability to disrupt microbial cell wall synthesis or protein synthesis. These compounds have been tested against a range of bacterial and fungal strains, showing effectiveness in combating infections caused by these microorganisms .

Anti-inflammatory and Analgesic Uses

Pyrimidine derivatives exhibit anti-inflammatory and analgesic effects, which are beneficial in the treatment of chronic inflammatory diseases and pain management. They may work by inhibiting the production of inflammatory cytokines or by blocking pain receptors .

Antioxidant Properties

Oxidative stress is a contributing factor to many diseases, and antioxidants are crucial in mitigating this stress. Pyrimidine derivatives have shown antioxidant properties, which can protect cells from damage caused by free radicals .

Antimalarial Activity

Malaria is a significant global health issue, and pyrimidine derivatives have been investigated for their antimalarial potential. They may work by inhibiting enzymes essential for the survival of the malaria parasite within the human host .

Future Directions

: Taylor, D., Malcomson, T., Zhakeyev, A., Cheng, S., Rosair, G. M., Marques-Hueso, J., Xu, Z., Paterson, M. J., Dalgarno, S. J., & Vilela, F. (2022). 4,7-Diarylbenzo[c][1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts. Organic Chemistry Frontiers, 9(20), 3171–3180. Link

properties

IUPAC Name

N-(6-methoxypyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2S/c1-19-11-5-10(13-6-14-11)15-12(18)7-2-3-8-9(4-7)17-20-16-8/h2-6H,1H3,(H,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKULWGQBRPDPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxypyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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